molecular formula C8H15NO B13613644 7-Azaspiro[3.5]nonan-9-ol

7-Azaspiro[3.5]nonan-9-ol

Cat. No.: B13613644
M. Wt: 141.21 g/mol
InChI Key: ICNZGNXQOBERHW-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-9-ol is a spirocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a unique spiro structure, which consists of two rings sharing a single atom. The presence of a nitrogen atom in the ring system makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[3.5]nonan-9-ol typically involves several steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are economical and readily available, making the process suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[3.5]nonan-9-ol undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

7-Azaspiro[3.5]nonan-9-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azaspiro[3.5]nonan-9-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the 9-position. This combination of features makes it particularly interesting for research into enzyme inhibitors and other biologically active molecules .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7-azaspiro[3.5]nonan-9-ol

InChI

InChI=1S/C8H15NO/c10-7-6-9-5-4-8(7)2-1-3-8/h7,9-10H,1-6H2

InChI Key

ICNZGNXQOBERHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNCC2O

Origin of Product

United States

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